molecular formula C21H35Cl2N3S2 B12745370 Trodat 1 CAS No. 675825-78-2

Trodat 1

Cat. No.: B12745370
CAS No.: 675825-78-2
M. Wt: 464.6 g/mol
InChI Key: HZDNFBVWGKDFIP-GCMGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trodat 1, also known as technetium-99m labeled tropane derivative, is a radiopharmaceutical compound used primarily for imaging dopamine transporters in the brain. It is particularly significant in the diagnosis and monitoring of Parkinson’s disease and other neurodegenerative disorders. This compound binds to dopamine transporters located on the presynaptic nerve endings in the striatum, allowing for visualization of dopamine transporter integrity through single photon emission computed tomography (SPECT) imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of technetium-99m labeled Trodat 1 involves the radiolabeling of the tropane derivative with technetium-99m. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the preparation of technetium-99m labeled this compound is streamlined using a kit formulation. The kit contains all necessary reagents in a lyophilized form, which can be reconstituted with sterile sodium pertechnetate injection. This method ensures reproducibility, high radiochemical yield, and purity .

Chemical Reactions Analysis

Types of Reactions

Trodat 1 primarily undergoes radiolabeling reactions with technetium-99m. The compound does not typically undergo oxidation, reduction, or substitution reactions in its application as a radiopharmaceutical.

Common Reagents and Conditions

Major Products Formed

The major product formed from the radiolabeling reaction is technetium-99m labeled this compound, which is used for SPECT imaging .

Mechanism of Action

Trodat 1 exerts its effects by binding selectively to dopamine transporters located on the presynaptic nerve endings in the striatum. This binding allows for the visualization of dopamine transporter integrity through SPECT imaging. The molecular target of this compound is the dopamine transporter protein, which plays a crucial role in regulating extracellular dopamine levels .

Comparison with Similar Compounds

Properties

CAS No.

675825-78-2

Molecular Formula

C21H35Cl2N3S2

Molecular Weight

464.6 g/mol

IUPAC Name

2-[2-[[(1R,2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C21H34ClN3S2.ClH/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16;/h2-5,18-21,23,26-27H,6-15H2,1H3;1H/t18-,19+,20-,21+;/m0./s1

InChI Key

HZDNFBVWGKDFIP-GCMGGMMESA-N

Isomeric SMILES

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl

Canonical SMILES

CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.